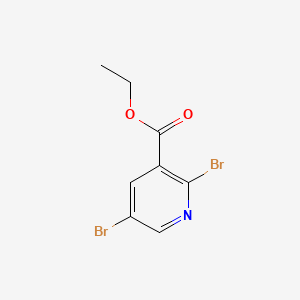

Ethyl 2,5-dibromonicotinate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,5-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPIHOQTXGSWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673266 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-74-2 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,5 Dibromonicotinate and Its Precursors

Established Synthetic Routes to the Nicotinate (B505614) Core

The synthesis of the nicotinate core, the pyridine-3-carboxylate structure, is a well-established area of heterocyclic chemistry. Several primary routes are utilized, starting from either simple acyclic precursors or bulk chemical feedstocks.

One of the most prominent methods is the Bohlmann–Rahtz pyridine (B92270) synthesis . This pathway involves the condensation of substituted enamines with propargyl aldehydes or ketones to form the pyridine ring. nih.gov A classic variation, the Dornow and Baumgarten synthesis, employs β-alkoxyacrolein acetal (B89532) and β-aminocrotonate. nih.gov These de novo methods are highly versatile, allowing for the introduction of various substituents onto the pyridine ring.

Alternatively, the nicotinate core can be produced through the oxidation of readily available pyridine derivatives. A significant industrial method involves the gas-phase oxidation of 3-picoline (3-methylpyridine) over a vanadium pentoxide catalyst. beilstein-journals.org Another route starts with 2-methyl-5-ethylpyridine, which is oxidized using nitric acid to yield nicotinic acid. beilstein-journals.org These methods leverage inexpensive starting materials derived from the large-scale synthesis of pyridine from ammonia, formaldehyde, and acetaldehyde. beilstein-journals.org

More recent and innovative strategies include a biomimetic approach that transforms (aza)indole scaffolds into substituted nicotinates, inspired by the biosynthesis of nicotinic acid from tryptophan. nih.gov This method is notable for allowing access to nicotinates that are unsubstituted at the C2 and C6 positions. nih.gov

Table 1: Comparison of Major Synthetic Routes to the Nicotinate Core

| Synthetic Route | Key Precursors | General Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamines, Propargyl aldehydes/ketones | Condensation reaction | High versatility for substituted pyridines | nih.gov |

| Oxidation of 3-Picoline | 3-Methylpyridine, Oxygen | Gas-phase, Vanadium pentoxide catalyst | Utilizes inexpensive bulk feedstocks | beilstein-journals.org |

| Oxidation of 2-methyl-5-ethylpyridine | 2-Methyl-5-ethylpyridine, Nitric acid | Liquid-phase oxidation | Alternative feedstock-based route | beilstein-journals.org |

| (Aza)indole Remodeling | 3-Formyl(aza)indoles, Propiolates | Zn(OTf)₂ catalyst, 120 °C | Biomimetic, avoids C2/C6 substitution | nih.gov |

Regioselective Bromination Strategies for Pyridine Ring Functionalization

Introducing two bromine atoms at the C2 and C5 positions of the nicotinate ring requires carefully controlled regioselective strategies. The electron-deficient nature of the pyridine ring, further deactivated by the electron-withdrawing ethyl ester group at C3, makes direct electrophilic substitution challenging and often necessitates harsh conditions. acs.org

Direct bromination of pyridine itself requires very high temperatures (e.g., >300 °C) and results in a mixture of products. acs.org For a substituted ring like ethyl nicotinate, the C5 position is the most likely site for initial electrophilic attack due to its meta-relationship to both the ring nitrogen and the ester group. Achieving substitution at the C2 position is more complex.

Several advanced strategies have been developed to control the regioselectivity of pyridine bromination:

Use of Directing Groups: Installing a strong electron-donating group, such as an amino group (NH₂), at the C2 position significantly activates the ring towards electrophilic substitution. An electrochemical protocol has been developed for the meta-bromination (at C5) of 2-aminopyridine (B139424) derivatives under mild conditions. acs.orgnih.gov The amino group can later be removed via a Sandmeyer-type reaction, which could also be used to introduce the bromine at C2.

N-Oxide Chemistry: The conversion of the pyridine nitrogen to an N-oxide activates the C2 and C4 positions for both nucleophilic and electrophilic substitution. researchgate.net One could envision a strategy where ethyl 2-aminonicotinate is converted to its N-oxide, followed by functionalization and subsequent deoxygenation to obtain the desired pyridine derivative. researchgate.net

Stepwise Bromination: A plausible route to Ethyl 2,5-dibromonicotinate involves a multi-step sequence. For instance, starting with 2-aminonicotinic acid, one could first brominate at the C5 position, followed by a Sandmeyer reaction (using NaNO₂, HBr, and a copper catalyst) to replace the amino group at C2 with a bromine atom. The final step would be the esterification of the resulting 2,5-dibromonicotinic acid.

Esterification Techniques for Carboxylic Acid Precursors

The conversion of the carboxylic acid group of nicotinic acid or its brominated derivatives into an ethyl ester is a critical step in the synthesis of the target compound. Several standard esterification methods are applicable.

Fischer-Speier Esterification: This is the most direct and common method, involving the reaction of the nicotinic acid precursor with excess ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scholarsresearchlibrary.comresearchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the ester product. scholarsresearchlibrary.com

Thionyl Chloride Method: A more reactive approach involves converting the carboxylic acid into an acyl chloride using thionyl chloride (SOCl₂). researchgate.net This intermediate is then reacted with ethanol to form the ethyl ester. This method is often higher yielding than Fischer esterification but involves harsher reagents and an additional step. researchgate.net

Coupling Agent-Mediated Esterification: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid for reaction with ethanol. This method is very mild but is generally more expensive and reserved for sensitive substrates.

High-Temperature Non-Catalytic Esterification: A patented process describes the direct reaction of nicotinic acid with a water-immiscible alcohol at high temperatures (135-200 °C). google.com This process drives the reaction forward by azeotropically removing the water byproduct. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste.

For the bromination step, key parameters to control include:

Temperature: Electrophilic brominations are often conducted at low temperatures (e.g., 0–5 °C) to control the reaction rate and prevent over-bromination or degradation of the starting material.

Solvent: The choice of solvent can influence reactivity and selectivity. Non-polar solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are common for bromination reactions.

Brominating Agent: The stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide) must be carefully controlled. Using a precise amount can help achieve selective mono- or di-bromination.

For the esterification reaction, optimization focuses on:

Catalyst Concentration: In Fischer esterification, the amount of acid catalyst affects the reaction rate. A factorial design analysis of a similar process showed that catalyst concentration is a significant variable. researchgate.net

Temperature and Time: Reaction kinetics are highly dependent on temperature. Microwave-assisted synthesis has been shown to be an effective tool for rapidly screening different temperatures and reaction times to find the optimal conditions. cem.denih.gov For example, one study found that heating at 150 °C for 5 minutes gave the best results for a Hantzsch pyridine synthesis. cem.de

Removal of Water: As esterification is an equilibrium process, efficiently removing the water byproduct is key to achieving high conversion. This can be done by using a large excess of the alcohol or by using a Dean-Stark apparatus.

Throughout the synthesis, analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and identifying the formation of intermediates and byproducts, allowing for real-time adjustments.

Comparative Analysis of Synthetic Efficiencies

Table 2: Comparative Analysis of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Strategy A: Functionalization of Pyridine Feedstock | Oxidation of 3-picoline to nicotinic acid, followed by esterification and then a two-step regioselective bromination. | Starts from inexpensive, readily available materials. beilstein-journals.org | Regioselective dibromination is complex and may require multiple protection/deprotection or directing group steps, potentially lowering overall yield. |

| Strategy B: De Novo Ring Synthesis | Construction of a pre-functionalized pyridine ring using a method like the Bohlmann-Rahtz synthesis, incorporating the required substituents from acyclic precursors. | Can build the desired substitution pattern directly into the ring, potentially avoiding difficult regioselectivity issues. nih.gov | Precursors for de novo synthesis can be more complex and expensive than bulk pyridine feedstocks. Reaction conditions can be harsh. |

| Strategy C: Sandmeyer-Based Route | Starts with 2-aminonicotinic acid. Bromination at C5, followed by a Sandmeyer reaction to install bromine at C2, and a final esterification step. | Utilizes well-established and reliable reactions for introducing the C2-bromo substituent. | Involves multiple steps and the use of diazonium salts, which require careful handling and can sometimes give moderate yields. |

Ultimately, the choice of the most efficient synthesis depends on the desired scale of production. For large-scale industrial synthesis, routes starting from inexpensive feedstocks like 3-picoline (Strategy A) are often preferred, despite the chemical complexity. For smaller-scale laboratory or research purposes, a longer but more reliable and regiochemically precise route like the Sandmeyer-based strategy (Strategy C) may be more practical.

Chemical Reactivity and Transformative Synthesis Involving Ethyl 2,5 Dibromonicotinate

Reactivity of Bromine Substituents in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org In the case of ethyl 2,5-dibromonicotinate, the pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the presence of the electron-withdrawing ethyl nicotinate (B505614) group.

The SNAr reaction mechanism typically involves the attack of a nucleophile on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize this intermediate, thereby facilitating the reaction. libretexts.orgpressbooks.pub In this compound, the bromine atoms are located at positions that can be activated by the ring nitrogen and the ester group for nucleophilic attack. While specific studies on this compound are not abundant, the principles of SNAr suggest that it can undergo substitution with various nucleophiles, such as amines, alkoxides, and thiolates, under appropriate conditions. For instance, similar dihalopyridines are known to undergo nucleophilic substitution. mdpi.com

Reactivity of Bromine Substituents in Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. masterorganicchemistry.commasterorganicchemistry.com However, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can be protonated or coordinated to a Lewis acid under reaction conditions, further deactivating the ring. youtube.commsu.edu

The presence of two bromine atoms and an ethyl ester group on the this compound ring further deactivates it towards electrophilic substitution. These groups are electron-withdrawing and direct incoming electrophiles to specific positions. While EAS reactions on highly functionalized pyridines like this compound are challenging, they are not impossible, especially with potent electrophiles or under harsh reaction conditions. For example, nitration of substituted pyridines can be achieved using strong nitrating agents. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.govrsc.org this compound, with its two reactive bromine atoms, is an excellent substrate for these transformations, allowing for the sequential and regioselective introduction of various organic fragments.

Suzuki-Miyaura Coupling Investigations for Aryl and Alkyl Introductions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. fishersci.es

In the context of this compound, Suzuki-Miyaura coupling provides a powerful method for introducing aryl and alkyl groups at the 2- and 5-positions of the pyridine ring. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-substitution by carefully controlling the reaction conditions, such as the catalyst, base, solvent, and temperature. While specific examples for this compound are not detailed in the provided search results, the general applicability of Suzuki coupling to dihalopyridines is well-established. wikipedia.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Catalyst | Palladium(0) or Palladium(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | fishersci.es |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) | fishersci.es |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | fishersci.es |

| Organoboron Reagent | Arylboronic acids, Alkylboronic acids, Boronate esters |

Stille Coupling Applications with Organotin Reagents

The Stille coupling involves the palladium-catalyzed reaction of an organotin compound (stannane) with an organohalide. nrochemistry.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. nrochemistry.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

For this compound, Stille coupling offers a route to introduce a variety of carbon-based substituents. The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.com The regioselectivity of the Stille coupling on dihalo-2-pyrones has been shown to be influenced by the presence of additives like Cu(I), suggesting that similar control might be achievable for this compound. nih.gov

Table 2: General Conditions for Stille Coupling

| Parameter | Condition | Reference |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) | harvard.edu |

| Ligand | Triphenylphosphine, Triphenylarsine | harvard.edu |

| Solvent | DMF, Toluene, THF | nrochemistry.comharvard.edu |

| Additive | CuI, LiCl | nrochemistry.comharvard.edu |

Kumada Coupling Approaches Utilizing Grignard Reagents

The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling reactions to be discovered. wikipedia.org A major advantage is the ready availability and low cost of Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org

This compound can be subjected to Kumada coupling to introduce alkyl, aryl, or vinyl groups. The choice of catalyst, often a nickel-phosphine complex, is crucial for achieving high yields and selectivity. Given the presence of the ester group in this compound, which is generally incompatible with Grignard reagents, careful optimization of reaction conditions would be necessary to avoid side reactions.

Table 3: Typical Conditions for Kumada Coupling

| Parameter | Condition | Reference |

| Catalyst | Nickel or Palladium complexes (e.g., NiCl₂(dppe), Pd(PPh₃)₄) | wikipedia.org |

| Grignard Reagent | Alkyl-, Aryl-, or Vinylmagnesium halides | wikipedia.org |

| Solvent | THF, Diethyl ether | wikipedia.org |

Hiyama Coupling Methodologies with Organosilicon Reagents

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. wikipedia.orgorganic-chemistry.org This reaction requires activation of the organosilicon reagent, typically with a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and ease of handling. organic-chemistry.org

This compound can be effectively functionalized using the Hiyama coupling. The reaction allows for the formation of C-C bonds with a variety of organosilicon reagents, including aryl, alkenyl, and alkyl silanes. Recent advancements have led to the development of fluoride-free Hiyama coupling protocols, expanding the scope and applicability of this reaction. organic-chemistry.org Palladium catalysts supported on various materials have also been shown to be effective. core.ac.uk

Table 4: Common Conditions for Hiyama Coupling

| Parameter | Condition | Reference |

| Catalyst | Palladium complexes (e.g., PdCl₂, Pd(OAc)₂) | mdpi.comumich.edu |

| Activator | Fluoride sources (e.g., TBAF) or bases (e.g., NaOH) | wikipedia.orgorganic-chemistry.org |

| Organosilicon Reagent | Aryl-, Alkenyl-, or Alkyl(trialkoxy)silanes | mdpi.comumich.edu |

| Solvent | THF, Toluene, Dioxane | mdpi.comumich.edu |

Negishi Coupling Studies with Organozinc Reagents

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction allows for the selective substitution of the bromine atoms. The reactivity of the two bromine atoms can differ, with the bromine at the 2-position generally being more susceptible to oxidative addition to the palladium(0) catalyst due to its electronic environment. This differential reactivity allows for stepwise and controlled introduction of substituents.

Organozinc reagents are notable for their high functional group tolerance and reactivity. units.it The Negishi coupling has been employed in the synthesis of biologically active compounds and complex organic molecules. wikipedia.orgunits.it While specific studies detailing the Negishi coupling of this compound are not extensively documented in the provided results, the general principles of Negishi coupling suggest its applicability for creating 2,5-disubstituted pyridine derivatives from this starting material. organic-chemistry.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling at either the C2 or C5 position. rsc.orgillinois.edu

Table 1: Potential Negishi Coupling Reactions of this compound

| Organozinc Reagent (R-ZnX) | Potential Product (Monosubstituted) | Potential Product (Disubstituted) | Catalyst System |

| Phenylzinc chloride | Ethyl 2-bromo-5-phenylnicotinate or Ethyl 5-bromo-2-phenylnicotinate | Ethyl 2,5-diphenylnicotinate | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Alkylzinc bromide | Ethyl 2-bromo-5-alkylnicotinate or Ethyl 5-bromo-2-alkylnicotinate | Ethyl 2,5-dialkylnicotinate | Pd(OAc)₂ with ligands like SPhos |

This table represents hypothetical transformations based on established Negishi coupling principles.

Sonogashira Coupling for Alkyne Introductions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst. gold-chemistry.orgwikipedia.org This reaction is a highly effective method for the introduction of alkyne moieties onto aromatic and heteroaromatic rings. organic-chemistry.org For this compound, Sonogashira coupling provides a direct route to 2,5-dialkynyl or monoalkynyl-monobromo pyridine derivatives.

The reaction conditions are generally mild, often conducted at room temperature with a suitable base. wikipedia.org Similar to the Negishi coupling, the differential reactivity of the two bromine atoms can be exploited for selective monosubstitution. The resulting alkynyl-substituted pyridines are valuable intermediates for further transformations, including cyclization reactions to form fused heterocyclic systems. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Potential Sonogashira Coupling Reactions of this compound

| Terminal Alkyne (R-C≡CH) | Potential Product (Monosubstituted) | Potential Product (Disubstituted) | Catalyst System |

| Phenylacetylene | Ethyl 2-bromo-5-(phenylethynyl)nicotinate or Ethyl 5-bromo-2-(phenylethynyl)nicotinate | Ethyl 2,5-bis(phenylethynyl)nicotinate | Pd(PPh₃)₄, CuI, Amine base |

| Trimethylsilylacetylene | Ethyl 2-bromo-5-((trimethylsilyl)ethynyl)nicotinate or Ethyl 5-bromo-2-((trimethylsilyl)ethynyl)nicotinate | Ethyl 2,5-bis((trimethylsilyl)ethynyl)nicotinate | PdCl₂(PPh₃)₂, CuI, Amine base |

This table represents hypothetical transformations based on established Sonogashira coupling principles. gold-chemistry.orggelest.com

Grignard Reagent Interactions and Alkylations

Grignard reagents (R-MgX) are potent nucleophiles and strong bases that react with a variety of electrophiles. masterorganicchemistry.comlibretexts.org Their interaction with this compound can lead to several outcomes. The primary reaction pathways include:

Addition to the Ester: Grignard reagents can add twice to the ester carbonyl group, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.comsaskoer.ca

Halogen-Metal Exchange: Grignard reagents can undergo halogen-metal exchange with one or both of the bromo substituents, forming a pyridyl Grignard reagent. This in-situ generated species can then react with other electrophiles.

Alkylation via Cross-Coupling: In the presence of a suitable catalyst, such as an iron or cobalt complex, Grignard reagents can participate in cross-coupling reactions to replace the bromine atoms with alkyl or aryl groups.

The specific outcome depends heavily on the reaction conditions, the nature of the Grignard reagent, and the presence of any catalysts. nptel.ac.in The high reactivity of Grignard reagents often necessitates careful control of the reaction to achieve the desired selectivity. masterorganicchemistry.com

Reactions with Other Organometallic Reagents

Beyond organozinc and Grignard reagents, this compound can react with other organometallic compounds, such as organolithium reagents and organocuprates (Gilman reagents).

Organolithium Reagents: These are highly reactive nucleophiles and strong bases. libretexts.org They can add to the ester, undergo halogen-metal exchange, or effect substitution of the bromo groups. Their high reactivity can sometimes lead to a lack of selectivity.

Organocuprates (Gilman Reagents): Lithium diorganocuprates (R₂CuLi) are softer nucleophiles compared to Grignard and organolithium reagents. libretexts.org They are particularly effective for coupling with organic halides. libretexts.org This could provide a milder method for the selective alkylation or arylation at the C2 or C5 position of this compound.

The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is another prominent palladium-catalyzed cross-coupling reaction that could be applied to this compound for the formation of C-C bonds. researchgate.netharvard.edu

Reductions of the Pyridine Ring and Ester Moiety

The pyridine ring and the ester group of this compound can be selectively or simultaneously reduced.

Pyridine Ring Reduction: Complete reduction of the pyridine ring to a piperidine (B6355638) can be achieved through catalytic hydrogenation, often under high pressure and temperature using catalysts like rhodium on carbon or platinum oxide. beilstein-journals.org Milder reducing agents, such as Hantzsch esters, can be used for the reduction of activated pyridinium (B92312) salts. organic-chemistry.org

Ester Moiety Reduction: The ethyl ester can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields (2,5-dibromopyridin-3-yl)methanol. Care must be taken as these reducing agents can also potentially interact with the bromo substituents.

Selective reduction requires careful choice of the reducing agent and reaction conditions. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce an ester but might be used under specific conditions or in combination with activating agents.

Interconversions of Functional Groups (e.g., preparation of amines)

The bromo and ester functionalities on this compound are amenable to a variety of interconversions. A key transformation is the conversion of the bromo groups into amino groups, which are important functionalities in many biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of amine coupling partners.

Nucleophilic Aromatic Substitution (SₙAr): While dihalopyridines can undergo SₙAr reactions, the conditions are often harsh. However, in some cases, direct displacement of a bromide with an amine nucleophile can be achieved, particularly if the ring is activated.

From the Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide via activation (e.g., with a carbodiimide) followed by reaction with an amine. A subsequent Hofmann, Curtius, or Lossen rearrangement of the amide can then furnish a primary amine at the C3 position. Alternatively, reduction of the amide with LiAlH₄ would yield an aminomethyl group. lumenlearning.comlibretexts.org

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups. rsc.org

Tandem Reaction Sequences and Cascade Transformations

The multiple reactive sites on this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. wikipedia.org Such sequences are highly efficient as they reduce the number of purification steps and minimize waste.

An example of a potential tandem reaction could involve an initial cross-coupling reaction at one of the bromo positions, followed by an intramolecular cyclization. For instance, a Sonogashira coupling to introduce an alkyne with a terminal nucleophile could be followed by a base- or metal-catalyzed cyclization onto the ester or the other bromo-substituted position to construct a fused heterocyclic system. While specific examples involving this compound are not detailed in the provided search results, its structure is well-suited for the design of such elegant and efficient synthetic strategies.

Applications in Medicinal Chemistry and Pharmaceutical Research

Ethyl 2,5-Dibromonicotinate as a Core Precursor for Drug Discovery

This compound is classified as a heterocyclic building block in chemical synthesis. bldpharm.com Its utility in medicinal chemistry stems from the reactivity of its two bromine substituents. These sites are amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the introduction of a wide range of new functional groups. This capability enables chemists to systematically alter the molecule's structure to create new chemical entities with potentially improved biological activity and drug-like properties. The pyridine (B92270) core is a common feature in many existing drugs, and this precursor provides a direct route to novel pyridine-based therapeutic agents.

Design and Synthesis of Novel Nicotinate (B505614) Derivatives for Biological Evaluation

The synthesis of novel derivatives from this compound is a key strategy in the quest for new drugs. By modifying the core structure, researchers can develop compounds tailored for specific biological targets. Synthetic transformations can target the bromine positions, the ethyl ester, or the pyridine ring itself, leading to a vast chemical space for exploration. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other functional groups. The bromine atoms can be replaced with aryl, alkyl, or other heterocyclic groups to explore interactions with biological targets. nih.govwikipedia.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs and evaluating their effects in biological assays. Key modifications could include:

Substitution at the Bromo Positions: Replacing the bromine atoms at the 2- and 5-positions with different chemical groups (e.g., phenyl, methyl, amino groups) to probe how size, electronics, and hydrogen-bonding capacity at these positions affect target binding.

Modification of the Ester Group: Converting the ethyl ester to other esters, amides, or a carboxylic acid to understand the importance of this region for activity and properties like solubility.

Alterations to the Pyridine Ring: Introducing further substituents or altering the electronic nature of the pyridine nitrogen.

Correlating these structural changes with changes in biological potency helps in designing more effective and selective drug candidates. nih.govnih.gov

Enzymes are critical targets for many therapeutic drugs. Two such enzymes, dihydrofolate reductase (DHFR) and thymidylate synthase (TS), are crucial for the synthesis of DNA and are well-established targets for anticancer and antimicrobial agents. nih.govmdpi.comresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is essential for regenerating tetrahydrofolate, a key cofactor in nucleotide synthesis. nih.gov Many DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, contain heterocyclic scaffolds like pyrimidine (B1678525) or pteridine. nih.gov Research has identified bi-pyridinyl compounds as being related to nicotinate and nicotinamide (B372718) metabolism, suggesting that the pyridine core of this compound is a relevant starting point for designing novel DHFR inhibitors. mdpi.com The goal would be to synthesize derivatives that can fit into the enzyme's active site and block its function, thereby halting cell proliferation. nih.gov

Thymidylate Synthase (TS) Inhibitors: TS provides the sole de novo source for thymidylate, a necessary component of DNA. researchgate.net Its inhibition leads to "thymineless death" in rapidly dividing cells, making it a prime target in oncology. nih.gov While many TS inhibitors are analogs of folate or fluorouracil, there is a continuous search for non-classical inhibitors with novel scaffolds to overcome resistance. nih.govresearchgate.net The development of indole- and quinazoline-based inhibitors demonstrates that diverse heterocyclic structures can effectively target this enzyme. nih.govresearchgate.net This provides a strong rationale for exploring derivatives of this compound as a new class of potential TS inhibitors.

The versatility of the nicotinate scaffold is further demonstrated by research into its potential antimicrobial and anti-inflammatory applications.

Antimicrobial Properties: Heterocyclic compounds, including those derived from nicotinic acid, have shown promise as antimicrobial agents. nih.gov Studies on related structures indicate that they can exhibit activity against a range of bacterial and fungal pathogens. mdpi.com The mechanism of action can vary, potentially involving the disruption of bacterial cell membranes or interference with essential metabolic pathways. mdpi.com The development of nicotinate derivatives represents a viable strategy for discovering new antibiotics to combat drug-resistant microbes.

Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives. nih.gov The mechanisms for such effects can involve the inhibition of key inflammatory pathways. For example, some compounds have been shown to inhibit the p38 MAPK pathway, which reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6. mdpi.com Another major strategy is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Derivatives of this compound could be designed to act as selective COX-2 inhibitors, potentially offering anti-inflammatory benefits with fewer side effects than traditional NSAIDs.

Table 1: Potential Biological Activities of Nicotinate Derivatives

| Biological Target/Activity | Potential Mechanism of Action | Relevant Compound Classes Studied | Citations |

|---|---|---|---|

| Antimicrobial | Disruption of bacterial cell membrane or metabolic pathways. | Nicotinic acid derivatives, Thiazolidinones | nih.govmdpi.com |

| Anti-inflammatory | Inhibition of p38 MAPK pathway; Inhibition of COX/LOX enzymes. | Nicotinic acid derivatives, Pyrazole derivatives | mdpi.comnih.gov |

The search for broad-spectrum antiviral agents is a critical area of pharmaceutical research. Many successful antiviral drugs are based on nitrogen-containing heterocyclic structures. For example, nucleoside analogs, which are modified pyrimidines or purines, are a cornerstone of antiviral therapy. Additionally, other heterocyclic compounds like pyrazine (B50134) derivatives have demonstrated potent antiviral activity by targeting viral enzymes such as RNA-dependent RNA polymerases. While direct antiviral activity of this compound derivatives is a less explored area, the general success of heterocycles in this field provides a solid foundation for investigating nicotinate-based scaffolds as a potential source of new antiviral compounds.

The development of novel antitumor agents is a primary focus of medicinal chemistry. The pyridine ring is a key component of many anticancer drugs. Research into closely related compounds provides compelling evidence for the potential of this compound derivatives in oncology.

Studies have shown that a related compound, methyl 5,6-dibromonicotinate, possesses significant anticancer activity, inhibiting the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. mdpi.com Furthermore, the enzymes DHFR and TS, discussed previously as potential targets for nicotinate derivatives, are validated targets for cancer chemotherapy. researchgate.netnih.gov Therefore, functionalized analogs of this compound could be rationally designed to inhibit these enzymes or other cancer-related targets. Another related compound, 5-ethyl-2'-deoxyuridine (a pyrimidine, not a pyridine), has also been investigated for its antitumor effects, suggesting that the ethyl substitution may be a favorable feature in the design of cytotoxic agents.

Table 2: Potential Antitumor Applications of Nicotinate Derivatives

| Compound Class/Derivative | Observed or Potential Antitumor Effect | Potential Target/Mechanism | Citations |

|---|---|---|---|

| Methyl 5,6-dibromonicotinate | Inhibition of cancer cell proliferation; induction of apoptosis. | Modulation of cancer-associated signaling pathways. | mdpi.com |

| Derivatives of this compound | Potential inhibition of tumor growth. | Inhibition of Dihydrofolate Reductase (DHFR). | nih.gov |

| Derivatives of this compound | Potential inhibition of tumor growth. | Inhibition of Thymidylate Synthase (TS). | researchgate.net |

| 5-Ethyl-2'-deoxyuridine Derivatives | Inhibitory effects on leukemia cell growth. | Interaction with dCTP biosynthesis. |

Prodrug Design Strategies Incorporating the Nicotinate Moiety

Prodrug design is a well-established strategy to overcome undesirable properties of drug candidates, such as poor solubility, limited permeability, and rapid metabolism. researchgate.net The ethyl nicotinate moiety itself is a valuable component in such strategies. The ethyl ester can mask the polar carboxylic acid group of a parent drug, thereby increasing its lipophilicity and enhancing its ability to cross biological membranes. vulcanchem.com Once absorbed, the ester is designed to be cleaved by endogenous esterase enzymes, releasing the active drug in vivo. researchgate.netvulcanchem.com

The presence of the nicotinate structure can also be leveraged for targeted delivery. For instance, derivatives of nicotinic acid can be designed to interact with specific transporters. While direct studies on this compound as a prodrug are not extensively documented, the principles of using ethyl nicotinate derivatives are well-founded. For example, myristyl nicotinate has been studied as a prodrug of nicotinic acid, with its hydrolysis kinetics being a key factor in its design. researchgate.net Furthermore, the ethyl ester in compounds like ethyl 6-fluoro-5-methylnicotinate is recognized for its role in enhancing membrane permeability, effectively acting as a prodrug moiety. vulcanchem.com

The bromine atoms on the pyridine ring of this compound would further influence its properties as a prodrug. Halogenation can impact metabolic stability and the electronic nature of the molecule, which in turn can affect its interaction with metabolizing enzymes and transporters.

Computational Chemistry and Molecular Docking Studies for Target Interactions

Computational chemistry and molecular docking are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target, such as a protein or enzyme, at the molecular level. These in silico methods help in understanding structure-activity relationships (SAR) and in prioritizing compounds for synthesis and biological testing.

While specific docking studies on this compound are not widely published, numerous computational analyses have been performed on related nicotinate derivatives. For instance, molecular docking has been used to rationalize the cyclooxygenase-2 (COX-2) inhibitory potency of novel nicotinate derivatives, showing that these compounds form favorable interactions within the enzyme's active site. researchgate.net Similarly, docking studies on nicotine (B1678760) analogs with the α7 nicotinic acetylcholine (B1216132) receptor have helped to identify key interactions and suggest potential for neuroprotective activity. nih.gov

The presence of two bromine atoms in this compound would be a key feature in any computational model. Halogen bonds, a type of non-covalent interaction involving a halogen atom, are increasingly recognized as important in ligand-protein binding. A computational analysis of this compound would likely focus on the potential for these bromine atoms to form halogen bonds with amino acid residues in a target protein, in addition to other interactions like hydrogen bonds and hydrophobic contacts. The electron-withdrawing nature of the bromine atoms would also alter the electrostatic potential surface of the molecule, influencing its binding orientation and affinity.

Table 1: Examples of Molecular Docking Studies on Nicotinate Derivatives

| Compound Class | Target Protein | Key Findings |

| Novel Nicotinate Derivatives | COX-2 | Favorable interactions in the active site correlate with inhibitory potency. researchgate.net |

| Nicotine Analogs | α7 Nicotinic Acetylcholine Receptor | Identification of key binding residues and prediction of neuroprotective activity. nih.gov |

| Arylazo Nicotinates | Bacterial Proteins | Correlation between HOMO/LUMO energy gaps and antibacterial efficacy. researchgate.net |

Development of Fluorescent Probes and Imaging Agents Based on Nicotinate Structures

Fluorescent probes and imaging agents are crucial for visualizing biological processes in real-time and for diagnostic applications. The pyridine scaffold, a component of this compound, is found in various fluorescent molecules. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been developed as fluorescent sensors for monitoring photopolymerization processes. mdpi.com

The development of imaging agents for positron emission tomography (PET) has also utilized the nicotinic acid framework. [³¹] For instance, [¹¹C]niacin has been synthesized and used to study its trafficking and distribution in vivo, providing insights into the distribution of monocarboxylate transporters. researchgate.net Furthermore, the hydrazino nicotinate moiety has been incorporated into fatty acid mimetics to create 99mTc-complexes for potential myocardial imaging. scielo.br

While this compound itself is not inherently fluorescent, it can serve as a key synthetic intermediate for the construction of more complex fluorescent probes. The bromine atoms offer sites for further chemical modification, such as through cross-coupling reactions, to attach fluorophores or other functional groups necessary for imaging applications. The nicotinate core can be part of a larger conjugated system that gives rise to fluorescence. For example, novel push-pull systems based on CF₃-substituted pyridines have been designed as fluorescent probes for lipid droplet bioimaging. mdpi.comnih.gov

Pharmacophore Identification and Lead Optimization via Nicotinate Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The nicotinic acid scaffold is a well-established pharmacophore for various receptors, including the nicotinic acetylcholine receptors. nih.gov Structure-activity relationship (SAR) studies on nicotinic acid derivatives have been crucial in defining the key features required for biological activity.

Halogenation is a common strategy in lead optimization to enhance potency and modulate pharmacokinetic properties. For example, studies on cytisine (B100878) derivatives have shown that halogenation can significantly increase binding potency at nicotinic acetylcholine receptors. researchgate.net The position and nature of the halogen atom can profoundly impact activity.

This compound provides a scaffold where the influence of di-bromination at the 2 and 5 positions can be systematically explored. It can be used as a starting material to generate a library of compounds where the ethyl ester is hydrolyzed or converted to an amide, and the bromine atoms are substituted with other functional groups. These derivatives can then be tested to build a comprehensive SAR and refine the pharmacophore model for a particular biological target. For example, lead optimization of ethyl 6-aminonicotinate acyl sulfonamides led to the discovery of a potent P2Y12 receptor antagonist, AZD1283. nih.gov This highlights the utility of the ethyl nicotinate scaffold in developing clinically relevant drug candidates.

Applications in Materials Science and Engineering

Ethyl 2,5-Dibromonicotinate as a Monomer or Ligand for Polymer Synthesis

In polymer science, this compound serves as a key monomer for the synthesis of novel polymers. bldpharm.com The presence of two bromine atoms provides reactive sites for polycondensation or cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers. These polymers are of significant interest due to their potential electronic and optical properties.

The incorporation of the electron-deficient nicotinic acid moiety into a polymer backbone can significantly influence the material's characteristics. It can enhance thermal stability and modify the electronic properties, which is crucial for applications in advanced electronics. For instance, related brominated aromatic compounds have been used to create conducting polymers where the inclusion of the heterocyclic unit leads to improved conductivity and thermal resistance. The resulting polymers from this compound are explored for their potential as high-performance materials.

| Polymer Type | Potential Property Improvement | Relevant Application |

| Conducting Polymers | Enhanced charge transport, thermal stability | Organic electronics, sensors |

| High-Performance Plastics | Increased rigidity and heat resistance | Aerospace, automotive components |

| Functional Polymers | Sites for post-polymerization modification | Drug delivery, catalysis |

Development of Advanced Organic Electronic Materials

The field of organic electronics leverages carbon-based materials to create devices that are flexible, lightweight, and can be manufactured at a low cost. sigmaaldrich.com this compound is classified as a building block for such electronic materials, including organic semiconductors and components for light-emitting diodes. bldpharm.combldpharm.com

This compound is a valuable precursor for the synthesis of organic semiconductors. ambeed.com Its dibromo functionality allows it to be incorporated into larger conjugated systems through established chemical reactions. The electron-withdrawing nature of the pyridine (B92270) ring and the carboxylate group helps to lower the energy levels of the molecular orbitals (LUMO and HOMO) of the resulting material. This tunability is critical in designing n-type (electron-transporting) or p-type (hole-transporting) semiconductors for organic field-effect transistors (OFETs). For example, similar building blocks like Ethyl 2,5-dibromothiophene-3-carboxylate are used to create efficient polymer semiconductors for electronic devices. ossila.com The design of donor-acceptor (D-A) type semiconductors, which can exhibit high charge carrier mobilities, often utilizes such electron-deficient building blocks. rsc.org

In the technology of Organic Light-Emitting Diodes (OLEDs), the development of stable and efficient materials is paramount. sigmaaldrich.com this compound is identified as a starting material for OLED components. bldpharm.com It can be used to synthesize various materials essential for OLED function, including:

Host Materials: For phosphorescent or fluorescent emitters.

Electron-Transporting Layer (ETL) Materials: The electron-deficient pyridine core is beneficial for facilitating electron injection and transport from the cathode.

Emitting Materials: By functionalizing the core structure to create novel fluorophores.

The challenge of aggregation-caused quenching (ACQ), where luminescent molecules lose their efficiency in the solid state, can be addressed by designing new materials. sigmaaldrich.com Precursors like this compound allow chemists to build molecules with specific three-dimensional structures that can mitigate these quenching effects.

Organic photovoltaics, or solar cells, rely on a blend of electron-donating and electron-accepting organic materials to absorb light and generate electricity. nankai.edu.cn this compound is a relevant building block for synthesizing these active layer materials. ambeed.com Its structure can be integrated into conjugated polymers or small molecules designed to be either the donor or the acceptor component in the bulk heterojunction. The ability to tune the electronic properties through chemical modification is key to optimizing the absorption spectrum and energy level alignment, which are critical factors for achieving high power conversion efficiencies in OPV devices. nankai.edu.cn A related dibrominated thiophene (B33073) compound, for instance, has been used to synthesize polymers for efficient organic solar cells. ossila.com

Synthesis of Components for Organic Light-Emitting Diodes (OLEDs)

Role in Metal-Organic Framework (MOF) Ligand Design and Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.net The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the choice of the metal and the organic ligand. nih.govrsc.org

This compound is categorized as a ligand precursor for MOF synthesis. bldpharm.com Its key features for this application include:

Coordinating Groups: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers to form the framework structure.

Functionality: The bromine atoms act as functional groups that can either be retained in the final structure to influence electronic properties or be used as handles for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis. nih.gov

The chemical flexibility offered by such ligands is essential for creating MOFs tailored for specific applications like gas storage, catalysis, and sensing. researchgate.netnih.gov

| MOF Component | Role | Contribution of this compound |

| Metal Node | Structural center | - |

| Organic Ligand | Connects metal nodes | The entire molecule acts as a linker via its carboxylate and pyridine groups. |

| Functional Group | Modifies pore environment | The bromine atoms provide sites for post-synthetic modification or directly influence the framework's properties. |

Exploration in Aggregation-Induced Emission (AIE) Systems and Fluorophores

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. magtech.com.cnpku.edu.cn This is the opposite of the common ACQ effect and has significant applications in sensors, bio-imaging, and OLEDs. sigmaaldrich.comnih.govnih.gov

This compound is listed as a building block for materials exhibiting Aggregation-Induced Emission. bldpharm.com While not an AIE-active molecule (AIEgen) itself, it serves as a crucial synthetic intermediate. It can be used to construct larger, sterically hindered molecules, such as those based on tetraphenylethylene, which are known to be AIE-active. nih.gov The mechanism of AIE often involves the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and opens up a radiative channel, leading to strong fluorescence. pku.edu.cn By using precursors like this compound, researchers can design and synthesize novel AIEgens with tailored emission colors and properties for advanced optoelectronic applications.

Contributions to Research on Magnetic and Optical Materials

The development of novel magnetic and optical materials often relies on the precise design of organic ligands that can coordinate with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in this compound offer potential coordination sites for metal ions. The bromine substituents can also influence the electronic properties of the resulting metal complexes, which is a critical factor in determining their magnetic and optical behaviors.

While the broader class of pyridine-based ligands is extensively used in the synthesis of materials with interesting magnetic and optical properties, specific research detailing the direct use of this compound for these applications is not widely documented in publicly available literature. Theoretical studies and future experimental work may yet uncover its utility in creating materials with tailored magnetic susceptibilities or specific light-absorbing and emitting properties. The potential for this compound lies in its ability to be a precursor to more complex ligand systems through substitution reactions at the bromine positions.

Integration into Supramolecular Assemblies and Self-Assembled Monolayers

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. This compound possesses several features that could be exploited in the construction of supramolecular assemblies. The pyridine ring can participate in π-π stacking interactions, while the bromine atoms are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular architectures.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are of significant interest for modifying surface properties. The formation of SAMs typically requires a head group that has a strong affinity for the substrate. While this compound itself may not be a primary component for forming SAMs on common substrates like gold or silicon, it can be chemically modified to incorporate functional groups, such as thiols or silanes, that can act as anchors. The rigid pyridine core and the presence of the bromine atoms could then be used to control the packing and intermolecular interactions within the monolayer, potentially influencing the surface's electronic or chemical properties.

Currently, there is a lack of specific research articles demonstrating the integration of this compound into supramolecular assemblies or its use in the formation of self-assembled monolayers. The potential for its application in these areas remains a subject for future investigation, building upon the known principles of supramolecular chemistry and surface science.

Advanced Research Directions and Emerging Methodologies

Stereoselective and Asymmetric Synthesis of Chiral Nicotinate (B505614) Derivatives

The synthesis of enantiomerically pure molecules is paramount in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. researchgate.net While ethyl 2,5-dibromonicotinate itself is achiral, its functionalization can introduce chirality. Advanced methodologies are now focusing on controlling this stereochemistry from the outset.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,4-dihydropyridines (DHPs), which are structurally related to reduced nicotinates. mdpi.comnih.gov For instance, chiral Brønsted acids or bases can catalyze the cyclocondensation reactions to produce chiral DHPs with high enantiomeric excess. mdpi.com One approach involves the reaction of hydrazones with alkylidenemalononitriles catalyzed by alkaloids like β-isocupreidine, which has shown promise in creating chiral 1-benzamido-1,4-dihydropyridine derivatives. nih.gov Another strategy employs chiral auxiliaries, such as the t-butyl ester of L-valine, to direct stereoselective Michael additions, achieving excellent enantiomeric excess (>95% ee) in the synthesis of chiral DHP derivatives. nih.gov

These principles can be extended to the derivatives of this compound. By first functionalizing the dibrominated ring and then performing a chiral reduction or by incorporating a chiral catalyst in a coupling reaction, it is conceivable to produce chiral nicotinate derivatives with high stereoselectivity. The development of such methods is an active area of research, aiming to provide access to novel, enantiopure compounds for biological screening. nih.govic.ac.uk

Green Chemistry Approaches and Sustainable Synthetic Routes for Dibromonicotinates

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry which advocate for waste prevention, atom economy, and the use of less hazardous substances. acs.orgunep.org The synthesis and functionalization of halogenated pyridines, which often involve hazardous reagents and generate significant waste, are prime candidates for green innovation. researchgate.net

Key green strategies applicable to dibromonicotinate chemistry include:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. acs.org For instance, developing catalytic bromination methods could reduce the reliance on stoichiometric reagents like N-bromosuccinimide (NBS).

Atom Economy: Designing syntheses to maximize the incorporation of all reactant materials into the final product is a core principle. acs.org Multicomponent reactions, which combine several reactants in a single step to form complex products, are excellent examples of atom-economical processes for pyridine (B92270) synthesis. nih.gov

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents is crucial. Biocatalysis, which typically occurs in aqueous media, offers a greener alternative to traditional organic synthesis. tudelft.nl

Energy Efficiency: Flow chemistry and microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. deepdyve.com

Biocatalysis represents a particularly promising green approach, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. tudelft.nl Similarly, flow chemistry not only improves safety and control but also enhances energy efficiency, aligning with the goals of sustainable production. deepdyve.com

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has become a transformative technology in chemical synthesis. rsc.org It offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and allows for seamless process intensification and scale-up. rsc.orgrsc.org

For halogenated pyridines, flow chemistry is particularly advantageous. The generation of unstable intermediates, such as pyridyllithiums from dibromopyridines via Br/Li exchange, can be performed with high efficiency and selectivity in flow reactors, avoiding the cryogenic conditions typically required in batch processes. deepdyve.comrsc.org This allows for the sequential introduction of different electrophiles, enabling the synthesis of complex disubstituted pyridines in a single, integrated operation. deepdyve.com For example, a flow microreactor system has been used for the divergent functionalization of dihalogenated pyridines by precisely controlling residence time and temperature to either trap a lithiated intermediate or induce a halogen dance process. rsc.org

Furthermore, flow chemistry has been successfully applied to the hydrogenation of ethyl nicotinate, demonstrating its potential for process intensification. By using a trickle bed reactor, high throughputs for both partial and full hydrogenation have been achieved, showcasing the efficiency of continuous processing for nicotinate derivatives. mdpi.com This technology could be readily adapted for the selective reduction or functionalization of this compound, enabling safer and more efficient manufacturing processes.

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Temperature Control | Difficult, requires cryogenic cooling (-78 °C) for many reactions. | Excellent heat transfer allows for precise control, often avoiding cryogenic conditions. | deepdyve.com |

| Safety | Handling of unstable/hazardous intermediates can be risky on a large scale. | Small reactor volumes and in-line quenching minimize risks. | rsc.org |

| Scalability | Scale-up can be challenging and non-linear. | Scalable by running the system for longer periods or using parallel reactors. | researchgate.net |

| Reaction Time | Often requires long reaction times. | Significantly shorter residence times (seconds to minutes). | thieme-connect.com |

| Process Integration | Multi-step processes require isolation of intermediates. | Allows for telescoping of multiple reaction steps into a single continuous sequence. | deepdyve.com |

Chemo- and Regioselective Functionalization Strategies

The two bromine atoms on the this compound ring are not chemically equivalent, offering opportunities for selective functionalization. The ability to controllably react at either the C2 or C5 position is crucial for synthesizing specific isomers of polysubstituted pyridines.

Several strategies have been developed to control this regioselectivity:

Halogen-Metal Exchange: The Br/Mg exchange reaction is a powerful tool for creating Grignard reagents from brominated pyridines. The regioselectivity of this exchange on dibromopyridines can be finely tuned by the choice of reagent and the presence of additives. For 2,5-dibromopyridine, using iPrMgCl·LiCl typically favors exchange at the C5 position, while other reagents or additives can switch the selectivity to the C2 position. researchgate.net The presence of directing groups on the pyridine ring can also exert strong control over the site of metalation. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are workhorses in organic synthesis. For dihalopyridines, the relative reactivity of the C-Br bonds can be exploited. In 2,4-dibromopyridine, for example, Suzuki coupling often occurs selectively at the C2 position. researchgate.net The choice of catalyst and ligands can also switch the site-selectivity of the reaction. researchgate.net These principles are directly applicable to this compound, allowing for the stepwise introduction of different aryl or alkyl groups.

Directed ortho-Metalation (DoM): A substituent on the pyridine ring can direct metalating agents (like lithium or magnesium reagents) to an adjacent position. While the ester group in ethyl nicotinate is a weak directing group, other functionalities can be used to guide functionalization with high regioselectivity. mdpi.com

These strategies enable the programmed synthesis of complex pyridine derivatives from simple dibrominated precursors, which is essential for building libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

Biocatalytic Transformations Involving Nicotinate Structures

Biocatalysis utilizes enzymes to perform chemical reactions with unparalleled selectivity and under environmentally benign conditions. tudelft.nl For nicotinate structures, several enzymatic transformations are being explored.

One of the most studied is the hydroxylation of the pyridine ring catalyzed by nicotinate dehydrogenase (NDHase). nih.gov This enzyme can introduce a hydroxyl group at the C6 position of nicotinic acid, a transformation that is difficult to achieve with high selectivity using traditional chemical methods. nih.gov

Another emerging area is biocatalytic halogenation and dehalogenation. Vanadium-dependent haloperoxidases (VHPOs) can catalyze the halogenation of various organic substrates, including N-heterocycles. chemrxiv.orgmdpi.com Conversely, haloalkane dehalogenases can remove halogen atoms, and recent research has shown that enzymes like "ene"-reductases can catalyze radical dehalogenation reactions. acs.orgmuni.cz Such enzymes could potentially be engineered for the selective monodebromination of this compound or for the introduction of other functionalities. The use of Fe(II)/αKG-dependent halogenases, which perform selective C-H activation, provides another powerful tool for biocatalytic functionalization, with enzymes capable of distinguishing between different positions on a substrate. pnas.orgbiorxiv.org

| Enzyme Class | Reaction Type | Example Transformation | Potential Application | Reference |

|---|---|---|---|---|

| Nicotinate Dehydrogenase (NDHase) | Hydroxylation | Nicotinic acid → 6-Hydroxynicotinic acid | Regioselective C6-hydroxylation | nih.gov |

| Vanadium Haloperoxidase (VHPO) | Halogenation | N-acylamidine → N-halo-N-acylamidine | Electrophilic halogenation | chemrxiv.org |

| "Ene"-Reductases (EREDs) | Radical Dehalogenation | α-bromoester → α-deuterio-ester | Selective de-bromination | acs.org |

| Fe(II)/αKG-dependent Halogenases | C-H Halogenation | Lysine → 4-Chlorolysine | Site-selective C-H functionalization | biorxiv.org |

| P450 Monooxygenases | Radical Cyclization | Halogenated alkene → Cyclized product | Intramolecular bond formation | acs.org |

High-Throughput Synthesis and Screening of Nicotinate Libraries

To accelerate the discovery of new drugs and materials, high-throughput (HT) methods are employed to synthesize and screen large collections of compounds, known as chemical libraries. whiterose.ac.uk The versatile nature of the this compound scaffold makes it an ideal starting point for creating diverse libraries of substituted pyridines.

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid, parallel synthesis of hundreds or thousands of compounds. chemrxiv.orgresearchgate.net By combining a core scaffold like this compound with a variety of building blocks through reactions like Suzuki coupling or amidation, a matrix of products can be generated. For example, a library could be created by reacting the dibromonicotinate with a set of boronic acids at one position and a set of amines at the other, leading to a large number of unique products. whiterose.ac.uk

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hits"—compounds that show activity against a specific biological target (e.g., an enzyme or receptor). nih.gov Focused libraries, designed based on the known pharmacophore of a target, can increase the hit rate. nsps.org.ng The data from HTS can then be used to build structure-activity relationships, guiding the design of the next generation of more potent and selective compounds.

Computational Modeling of Reactivity, Electronic Properties, and Biological Interactions

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to predict and understand molecular properties and reaction outcomes without stepping into the lab. nsps.org.ngresearchgate.net For molecules like this compound, computational models provide deep insights into their behavior.

Reactivity and Electronic Properties: Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. nsps.org.ng DFT studies can predict the sites most susceptible to nucleophilic or electrophilic attack, explain the regioselectivity of reactions, and calculate properties like dipole moment and polarizability. chemicalbook.comdergipark.org.tr For instance, calculations on bromonicotinic acid derivatives have been used to understand their structure and vibrational spectra. researchgate.netahievran.edu.tr Such models can predict the reactivity patterns of this compound, helping to optimize synthetic routes.

Biological Interactions: Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a large molecule like a protein. dergipark.org.tr By modeling the interactions between derivatives of this compound and a target protein, researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov This information helps prioritize which compounds to synthesize and test, making the drug discovery process more efficient. For example, docking studies on niacin derivatives have explored their binding characteristics with lipoproteins. dergipark.org.tr

These computational tools accelerate research by providing a theoretical framework to guide experimental work, from designing more efficient syntheses to developing new therapeutic agents. schrodinger.comtms.org

Q & A

Q. How can mechanistic studies elucidate the bromination pathway of ethyl nicotinate derivatives?

- Isotopic labeling (e.g., deuterated substrates) or trapping of intermediates (e.g., using radical scavengers) can clarify reaction mechanisms. Kinetic isotope effects (KIE) and in situ monitoring (e.g., Raman spectroscopy) provide insights into rate-determining steps. Collaborate with computational chemists to model transition states and validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.